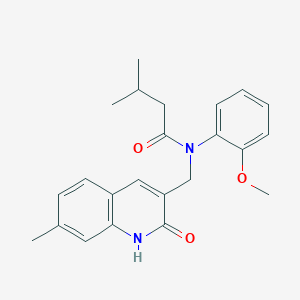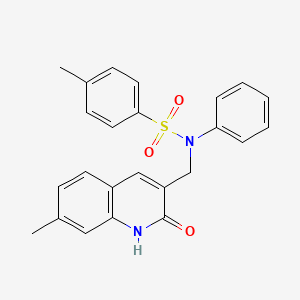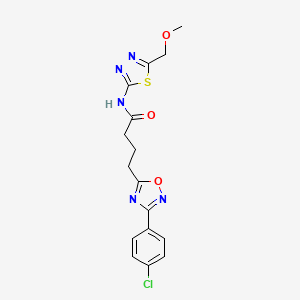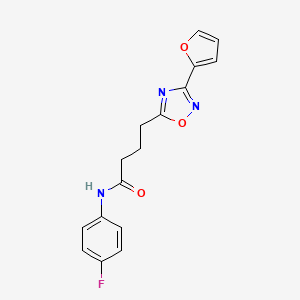
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mécanisme D'action
The exact mechanism of action of N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it is believed that this compound acts by forming a charge transfer complex with the electron acceptor material, which leads to enhanced charge transport properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found that this compound is relatively non-toxic and does not exhibit any significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its excellent charge transport properties, which make it a potential candidate for use in organic electronics and photovoltaics. However, one of the main limitations of this compound is its relatively high cost, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions that can be explored with regards to N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and to explore its potential applications in other fields, such as catalysis and sensing. Finally, efforts can be made to optimize the properties of this compound for use in specific applications, such as organic field-effect transistors and solar cells.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is synthesized using a multistep process. The first step involves the synthesis of 2-nitroaniline, which is then reacted with furan-2-carbaldehyde to form N-(furan-2-ylmethyl)-2-nitroaniline. In the next step, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid is converted to its acid chloride, which is then reacted with N-(furan-2-ylmethyl)-2-nitroaniline to form this compound.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors. Additionally, this compound has also been studied for its potential applications in the field of photovoltaics. It has been found that this compound exhibits excellent light absorption properties, making it a potential candidate for use in solar cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10(2)15-18-16(24-19-15)11-5-6-13(14(8-11)20(21)22)17-9-12-4-3-7-23-12/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDAAEFUECSLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)

![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)




